molecular formula C27H26N2O5 B15033574 N-[2-methoxy-4-({[4-(propan-2-yl)phenoxy]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide

N-[2-methoxy-4-({[4-(propan-2-yl)phenoxy]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B15033574
M. Wt: 458.5 g/mol
InChI Key: CJURWTAQIFEXOC-UHFFFAOYSA-N
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Description

N-(2-METHOXY-4-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a methoxy group, and a phenoxyacetamido substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHOXY-4-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the methoxy group, and the attachment of the phenoxyacetamido substituent. Common synthetic routes may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Introduction of Methoxy Group: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of Phenoxyacetamido Substituent: This step may involve acylation reactions using phenoxyacetic acid derivatives and amines under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled conditions.

Major Products:

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(2-METHOXY-4-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-4-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-(2-METHOXY-4-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other benzofuran derivatives and phenoxyacetamido compounds:

    Similar Compounds: Benzofuran, 2-methoxybenzofuran, phenoxyacetamide.

    Uniqueness: The presence of both the benzofuran core and the phenoxyacetamido substituent in a single molecule makes it unique, providing a combination of properties not found in simpler analogs.

This detailed article provides a comprehensive overview of N-(2-METHOXY-4-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

N-[2-methoxy-4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H26N2O5/c1-17(2)18-8-11-21(12-9-18)33-16-26(30)28-20-10-13-22(24(15-20)32-3)29-27(31)25-14-19-6-4-5-7-23(19)34-25/h4-15,17H,16H2,1-3H3,(H,28,30)(H,29,31)

InChI Key

CJURWTAQIFEXOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC

Origin of Product

United States

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